Phenol, 4-ethynyl-
Description
Phenol, 4-ethynyl- (CAS: 949114-22-1; molecular formula: C₈H₅ClO) is a phenolic compound characterized by an ethynyl (-C≡CH) substituent at the para position of the aromatic ring. This structural feature imparts unique electronic and steric properties, making it valuable in synthetic chemistry, catalysis, and medicinal applications.
The synthesis of 4-ethynylphenol typically involves palladium-catalyzed cross-coupling reactions. For instance, unprotected 4-ethynylphenol can be synthesized via Sonogashira coupling of halogenated phenols with terminal alkynes, achieving yields up to 71% under optimized conditions . Its reactivity is exploited in cyclotrimerization reactions to construct polyaromatic frameworks, demonstrating high regioselectivity and efficiency .
Structure
3D Structure
Properties
IUPAC Name |
4-ethynylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXJEKPLQLVJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905921 | |
| Record name | 4-Ethynylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2200-91-1, 24979-70-2 | |
| Record name | Phenol, 4-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-ethenyl-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethynylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Applications Overview
Phenol, 4-ethynyl- finds diverse applications in various fields:
| Field | Application | Description |
|---|---|---|
| Chemical Synthesis | Building Block in Organic Chemistry | Used as a precursor in synthesizing more complex organic compounds. |
| Pharmaceuticals | Anticancer Research | Investigated for its potential to inhibit cancer cell growth and modulate biochemical pathways. |
| Biotechnology | Fluorogenic Probes for Enzymatic Activity | Acts as a probe for bacterial enzymes, facilitating the detection of enzymatic activities. |
| Material Science | Polymer Chemistry | Utilized in the synthesis of novel polymers with enhanced properties for industrial applications. |
| Food Science | Antioxidant Properties | Explored for its role as an antioxidant in food preservation and health benefits. |
Chemical Synthesis
Phenol, 4-ethynyl- serves as an essential building block in organic synthesis. It can be synthesized through methods such as:
- Ipso-Hydroxylation of Arylboronic Acids: This method allows for the efficient production of substituted phenols, including phenol, 4-ethynyl-, with high yields and minimal purification steps.
- Nucleophilic Aromatic Substitution: This approach involves the substitution of aryl halides under specific conditions to yield phenolic compounds.
Pharmaceutical Applications
Research indicates that phenol, 4-ethynyl- exhibits significant biological activities:
- It has been studied for its potential anticancer properties, particularly in targeting solid tumors and hematological malignancies by modulating gene expression related to tumor growth and angiogenesis .
- Its role as a fluorogenic probe enables real-time monitoring of enzymatic activities, which is crucial for understanding biochemical pathways and developing therapeutic strategies.
Biotechnology
In biotechnology, phenol, 4-ethynyl- is utilized as a probe for bacterial enzymes:
- This application allows researchers to detect enzymatic activity in various biological contexts, aiding microbiological assays and clinical diagnostics .
Material Science
The compound is also explored in polymer chemistry:
- Phenol, 4-ethynyl- has been incorporated into novel polymer systems that exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced material applications .
Case Study 1: Anticancer Research
A study investigated the effects of phenol, 4-ethynyl-, on cancer cell lines. The results indicated that this compound could inhibit cell proliferation by inducing apoptosis through specific signaling pathways. The findings suggest potential therapeutic applications in oncology.
Case Study 2: Enzymatic Activity Monitoring
Phenol, 4-ethynyl- was used as a fluorogenic probe in a microbiological assay to monitor bacterial enzyme activity. The study demonstrated its effectiveness in detecting enzymatic reactions in real-time, highlighting its utility in clinical diagnostics .
Mechanism of Action
Phenol, 4-ethynyl- exerts its effects primarily through its interaction with various molecular targets. The hydroxyl group activates the aromatic ring, making it more reactive towards electrophilic substitution. The ethynyl group can participate in additional reactions, enhancing the compound’s versatility .
Comparison with Similar Compounds
Table 1: Substituent Effects on LSD1 Inhibition
| Substituent (R) | Compound | Ki (µM) | Activity Relative to 4-CN (Compound 17) |
|---|---|---|---|
| 4-CN | 17 | 0.22 | 1× (baseline) |
| 4-ethynyl | 28 | >1,700 | >1,700× loss |
| 4-aminomethyl | 38 | 7.6 | ~250× reduction |
| 4-carboxy | 29 | Inactive | Complete loss |
In antiviral research, the 4-ethynyl group in Ed4T-TP (a nucleotide analog) improved discrimination by human DNA polymerase γ (WT pol) by 840-fold compared to d4T-TP.
Electronic and Steric Considerations
The ethynyl group's linear geometry and moderate electron-withdrawing nature (−I effect) distinguish it from bulkier or polar substituents:
- Cyano (−CN): Stronger −I effect improves binding in enzyme inhibitors but complicates synthetic accessibility.
- Aminomethyl (−CH₂NH₂): Introduces basicity, enabling hydrogen bonding but increasing steric hindrance.
- Methoxy (−OMe) : Electron-donating (+M effect) enhances aromatic reactivity in electrophilic substitutions.
Biological Activity
Phenol, 4-ethynyl- (C8H6O), is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a benzene ring and an ethynyl group (-C≡C-) at the para position. This configuration contributes to its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula: C8H6O
- Molar Mass: 118.13 g/mol
- Structure: The compound features an aromatic phenol ring with a reactive ethynyl group, which enhances its reactivity compared to simple phenols.
1. Antimicrobial Activity
Phenol, 4-ethynyl- has been identified as a potential fluorogenic probe for bacterial enzymes. This property allows for the detection and study of enzymatic activity in various biological contexts, making it useful in microbiological research.
2. Acetylcholinesterase Inhibition
Research indicates that derivatives of phenol, 4-ethynyl- exhibit promising activity as acetylcholinesterase inhibitors . This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease by restoring cholinergic balance.
Synthesis Methods
Phenol, 4-ethynyl- can be synthesized through various methods, including:
- Sonogashira Coupling Reaction: Involves the reaction of p-iodophenol with a terminal alkyne using a palladium catalyst:
This method highlights the compound's versatility in synthetic organic chemistry.
Comparative Analysis with Similar Compounds
The following table compares phenol, 4-ethynyl- with similar phenolic compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phenol | C6H6O | Simple structure without ethynyl group |
| Phenol, 4-methyl- | C8H10O | Methyl group instead of ethynyl; less reactive |
| Phenol, 2-hydroxyacetophenone | C8H8O3 | Contains acetophenone moiety; different reactivity |
| Phenol, 4-fluorophenol | C6H5F | Fluorine substitution alters electronic properties |
| Phenol, 4-acetoxyphenol | C9H10O3 | Acetoxy group introduces ester functionality |
Phenol, 4-ethynyl-'s unique combination of functional groups enhances its reactivity and applicability in diverse chemical contexts compared to these similar compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated the effectiveness of phenolic compounds in inhibiting bacterial growth. Although specific data on phenol, 4-ethynyl- was not highlighted, its structural characteristics suggest it may exhibit similar antimicrobial properties.
- Neuroprotective Effects : Research into acetylcholinesterase inhibitors indicates that compounds with similar structures to phenol, 4-ethynyl-, such as certain flavonoids and other phenolics, have shown neuroprotective effects against neurodegenerative diseases .
- Anticancer Activity : In vitro studies on various phenolic compounds have shown their ability to induce apoptosis in cancer cells. While direct studies on phenol, 4-ethynyl- are lacking, the potential for similar mechanisms exists based on its structural properties .
Chemical Reactions Analysis
Cyclotrimerization Reactions
The ethynyl group undergoes [2+2+2] cyclotrimerization to form aromatic hydrocarbons. This reaction is catalyzed by cobalt complexes under specific conditions:
Key observations:
-
Regioselectivity favors 1,3,5-substitution over 1,2,4-isomers due to steric and electronic effects .
-
Unprotected 4-ethynylphenol achieves higher yields (71%) compared to derivatives with electron-withdrawing groups .
a) Sonogashira Coupling
4-Ethynylphenol participates in Pd/Cu-catalyzed cross-couplings with aryl halides:
text4-Ethynylphenol + Ar-X → 4-(Ar-ethynyl)phenol
Conditions :
-
Catalysts: PdCl₂ (0.056 mmol), CuI (0.1 mmol), PPh₃ (0.228 mmol)
-
Example: Reaction with m-iodophenol yields biaryl ethynyl derivatives .
b) Cadiot-Chodkiewicz Coupling
Used to synthesize unsymmetrical diarylacetylenes:
text4-Ethynylphenol + CuI → Intermediate → Cross-coupled product
This method avoids homocoupling by using a copper(I) acetylide intermediate.
Electrophilic Aromatic Substitution
The hydroxyl group activates the benzene ring toward electrophiles:
Thermal Polymerization
Ethynyl groups undergo thermal addition polymerization above 200°C:
text3 HC≡C-Ar-OH → Cyclic trimers or linear polymers
Mechanistic Pathways :
Thermal Stability Data :
Oxidation and Reduction
Protection/Deprotection Chemistry
The phenolic -OH and ethynyl -C≡CH groups require protection in multistep syntheses:
| Functional Group | Protecting Reagent | Conditions | Deprotection Method |
|---|---|---|---|
| -OH | THP | DHP/PPTS, CH₂Cl₂ | PPTS/EtOH, 65°C |
| -C≡CH | TMSCl | Et₃N, 0°C | K₂CO₃/MeOH |
Coordination Chemistry
4-Ethynylphenol acts as a ligand for transition metals:
Q & A
Q. Synthetic Chemistry Focus
- Sonogashira coupling : Pd/Cu-catalyzed reactions between aryl halides and terminal alkynes achieve >80% yield with minimal side products.
- Protecting groups : Acetylation of the phenolic -OH prevents undesired oxidation during synthesis.
- In situ monitoring : ReactIR tracks ethynyl group incorporation in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
